Propane-1-thiol--propan-1-amine (1/1)
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Overview
Description
Propane-1-thiol–propan-1-amine (1/1) is a compound formed by the combination of propane-1-thiol and propan-1-amine in a 1:1 ratioIt is a colorless liquid with a strong, offensive odor and is moderately toxic It is a primary amine and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propane-1-thiol can be synthesized by the reaction of propene with hydrogen sulfide in the presence of ultraviolet light, which initiates an anti-Markovnikov addition . Another method involves the reaction of sodium hydrosulfide with 1-chloropropane .
Propan-1-amine can be synthesized by the reduction of propionitrile using hydrogen in the presence of a catalyst such as Raney nickel . Another method involves the reaction of 1-chloropropane with ammonia .
Industrial Production Methods: Industrial production of propane-1-thiol typically involves the reaction of propene with hydrogen sulfide under controlled conditions . Propan-1-amine is produced industrially by the catalytic hydrogenation of propionitrile .
Chemical Reactions Analysis
Types of Reactions: Propane-1-thiol undergoes various types of reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as lithium aluminum hydride .
Propan-1-amine also undergoes various reactions, including acylation, alkylation, and condensation . Common reagents used in these reactions include acyl chlorides, alkyl halides, and aldehydes .
Major Products Formed: Oxidation of propane-1-thiol typically produces disulfides or sulfonic acids . Reduction of propane-1-thiol can produce propane . Substitution reactions can produce various alkyl thiols .
Acylation of propan-1-amine produces amides, while alkylation produces secondary and tertiary amines . Condensation reactions can produce imines or Schiff bases .
Scientific Research Applications
Propane-1-thiol–propan-1-amine (1/1) has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules . In biology, it is used in studies involving thiol and amine functional groups . In medicine, it is used in the development of pharmaceuticals and as a model compound for studying drug interactions . In industry, it is used in the production of insecticides and other chemicals .
Mechanism of Action
The mechanism of action of propane-1-thiol–propan-1-amine (1/1) involves the interaction of the thiol and amine functional groups with various molecular targets and pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, while the amine group can form hydrogen bonds and participate in nucleophilic substitution reactions . These interactions can affect the structure and function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar compounds to propane-1-thiol–propan-1-amine (1/1) include other thiol-amine combinations such as ethanethiol–ethanamine and butane-1-thiol–butan-1-amine . Compared to these compounds, propane-1-thiol–propan-1-amine (1/1) has unique properties due to the specific combination of its thiol and amine functional groups . This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
651331-01-0 |
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Molecular Formula |
C6H17NS |
Molecular Weight |
135.27 g/mol |
IUPAC Name |
propan-1-amine;propane-1-thiol |
InChI |
InChI=1S/C3H9N.C3H8S/c2*1-2-3-4/h2-4H2,1H3;4H,2-3H2,1H3 |
InChI Key |
IBCXUCKWRUVIFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN.CCCS |
Origin of Product |
United States |
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